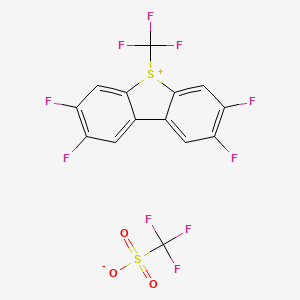
2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate is a powerful electrophilic trifluoromethylating agent. It is known for its thermal stability and ability to be prepared in a one-pot process.
Méthodes De Préparation
The preparation of 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate involves a three-step one-pot method. The steps are as follows :
In situ generation of trifluoromethanesulfinyl trifluoroacetate: This is achieved by reacting trifluoromethanesulfonic acid with trifluoroacetic anhydride.
Reaction with 3,3′,4,4′-tetrafluorobiphenyl: The generated trifluoromethanesulfinyl trifluoroacetate is then treated with 3,3′,4,4′-tetrafluorobiphenyl in the presence of trifluoromethanesulfonic acid and trifluoroacetic anhydride.
Oxidation: The resulting mixture is treated with hydrogen peroxide to yield the final product.
This method is efficient and reduces the chemical and environmental costs associated with the production of this compound .
Analyse Des Réactions Chimiques
2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate undergoes several types of chemical reactions, primarily involving trifluoromethylation. The common reactions include :
Trifluoromethylation of nucleophilic substrates: This includes carbanions, (hetero)aromatics, alkenes, alkynes, thiols, sulfinates, and phosphines.
Reaction conditions: These reactions typically occur under mild conditions and often involve the use of bases and catalytic amounts of copper salts.
Major products: The major products formed are trifluoromethylated derivatives of the starting nucleophilic substrates.
Applications De Recherche Scientifique
2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate has a wide range of applications in scientific research :
Chemistry: It is used as a reagent for the trifluoromethylation of various compounds, which is a valuable transformation in organic synthesis.
Biology and Medicine: The trifluoromethyl group is important in the development of pharmaceuticals and agrochemicals due to its ability to enhance the metabolic stability and bioavailability of compounds.
Industry: This compound is used in the production of materials with unique physicochemical properties, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate involves the transfer of the trifluoromethyl group to a nucleophilic substrate . The molecular targets and pathways involved include:
Electrophilic trifluoromethylation: The compound acts as an electrophilic trifluoromethylating agent, transferring the trifluoromethyl group to nucleophilic sites on the substrate.
Reaction intermediates: The reaction proceeds through the formation of a reactive intermediate, which then undergoes further transformation to yield the final trifluoromethylated product.
Comparaison Avec Des Composés Similaires
2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate is compared with other similar compounds, such as 2,8-difluoro-S-(trifluoromethyl)dibenzothiophenium triflate :
Reactivity: The tetrafluoro compound is more reactive than the difluoro compound, making it a more powerful trifluoromethylating agent.
Thermal stability: Both compounds are thermally stable, but the tetrafluoro compound has a higher thermal stability.
Applications: The tetrafluoro compound has wider applications due to its higher reactivity and stability.
Similar compounds include:
- 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium triflate
- Trifluoromethyl nonaflate
These compounds share similar properties and applications but differ in their reactivity and stability .
Propriétés
Formule moléculaire |
C14H4F10O3S2 |
|---|---|
Poids moléculaire |
474.3 g/mol |
Nom IUPAC |
2,3,7,8-tetrafluoro-5-(trifluoromethyl)dibenzothiophen-5-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H4F7S.CHF3O3S/c14-7-1-5-6-2-8(15)10(17)4-12(6)21(13(18,19)20)11(5)3-9(7)16;2-1(3,4)8(5,6)7/h1-4H;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
OSDMDUISKPVVEC-UHFFFAOYSA-M |
SMILES canonique |
C1=C2C3=CC(=C(C=C3[S+](C2=CC(=C1F)F)C(F)(F)F)F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















